molecular formula C19H20N2O4 B2855909 2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 922886-72-4

2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2855909
CAS No.: 922886-72-4
M. Wt: 340.379
InChI Key: RPNGSYUUIKYKPO-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a 2,6-dimethoxy-substituted aromatic ring and a 3-(2-oxopyrrolidin-1-yl)phenylamide group. Benzamide derivatives are widely studied for their biological activities, including insecticidal and fungicidal properties .

Properties

IUPAC Name

2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-15-8-4-9-16(25-2)18(15)19(23)20-13-6-3-7-14(12-13)21-11-5-10-17(21)22/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNGSYUUIKYKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,6-Dimethoxybenzoyl Chloride

2,6-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction is typically conducted in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. Excess reagent is removed via distillation, yielding the acyl chloride as a pale-yellow oil.

Coupling with 3-Methyl-4-(2-Oxopyrrolidin-1-yl)Aniline

The benzoyl chloride is reacted with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline in the presence of a base such as triethylamine (Et₃N) or pyridine. The reaction is carried out in DCM or tetrahydrofuran (THF) at 0°C to minimize side reactions. After stirring for 12–24 hours, the mixture is quenched with ice water, and the product is extracted using ethyl acetate. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the final compound.

Key Challenges :

  • Steric hindrance from the 2,6-dimethoxy groups slows acylation.
  • The electron-donating methoxy groups reduce electrophilicity of the benzoyl chloride, necessitating prolonged reaction times.

Lithiation-Mediated Synthesis of the Aniline Intermediate

A method adapted from dimethoxyisocoumarin synthesis employs lithiation to functionalize the aniline precursor. This approach ensures precise regioselectivity during pyrrolidinone ring formation:

Generation of o-Lithio-N-Methylbenzamide

3-Methyl-4-nitroaniline is first protected as its N-methylbenzamide derivative. Treatment with lithium diisopropylamide (LDA) at −78°C in THF generates an o-lithio species, which reacts with 2-pyrrolidone to install the oxopyrrolidinyl group. Subsequent reduction of the nitro group (H₂/Pd-C) yields 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline .

Coupling with 2,6-Dimethoxybenzoyl Chloride

The aniline intermediate is acylated as described in Section 1.2, completing the synthesis.

Advantages :

  • Lithiation ensures high regioselectivity for the 4-position of the aniline ring.
  • Avoids competing side reactions observed in direct electrophilic substitution.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Classical Acylation 60–75 12–24 h Scalable, minimal side products Sensitive to steric hindrance
Lithiation-Mediated 55–65 48–72 h High regioselectivity Requires cryogenic conditions
Isothiocyanate Route 40–50 24–36 h Avoids acyl chlorides Low yield, toxic reagents

Optimization and Scale-Up Considerations

Solvent and Base Selection

  • DCM vs. THF : THF improves solubility of the aniline but may require higher catalyst loadings.
  • Et₃N vs. DMAP : 4-Dimethylaminopyridine (DMAP) accelerates acylation but increases cost.

Purification Techniques

  • Column chromatography remains the gold standard, but recrystallization from ethanol/water mixtures offers a greener alternative.

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.20 (s, 3H, CH₃), 2.40–2.60 (m, 4H, pyrrolidinone CH₂), 3.80 (s, 6H, OCH₃), 7.10–8.00 (m, 6H, aromatic).
  • IR (cm⁻¹): 1675 (C=O, amide), 1605 (C=O, pyrrolidinone).

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: The compound’s properties make it suitable for use in materials science and the development of new materials.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The pyrrolidinone moiety is known to interact with various biological receptors, potentially influencing cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 2: Agrochemical Benzamide Derivatives

Compound Core Structure Key Substituents Target Pathway
Mepronil 2-methylbenzamide 3-(1-methylethoxy)phenyl Fungal SDH inhibition
Target Compound 2,6-dimethoxybenzamide 3-(2-oxopyrrolidin-1-yl)phenyl Chitin synthesis (proposed)

Biological Activity

2,6-Dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with methoxy groups at the 2 and 6 positions, and a pyrrolidinone moiety attached to the phenyl ring. Its molecular formula is C19H20N2O4C_{19}H_{20}N_{2}O_{4}, indicating a complex structure that may interact with various biological targets.

Property Value
Molecular FormulaC19H20N2O4
Molecular Weight336.37 g/mol
CAS Number922886-72-4

Synthesis

The synthesis of 2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with an appropriate amine derivative under controlled conditions. Common methods include refluxing in methanol with sulfuric acid as a catalyst, followed by purification through recrystallization or chromatography.

Antiviral Activity

Recent studies have explored the antiviral potential of benzamide derivatives, including compounds structurally similar to 2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide. For instance, N-phenylbenzamide derivatives have shown promising activity against Enterovirus 71 (EV71), with IC50 values ranging from 5.7 μM to 12 μM . This suggests that modifications in the benzamide structure can lead to significant antiviral properties.

Inhibition of Chitin Synthesis

Research has also indicated that certain derivatives can inhibit chitin synthesis in insects. A quantitative structure–activity relationship (QSAR) study demonstrated that modifications in the benzamide scaffold could enhance inhibitory activity against chitin synthesis, which is crucial for pest control strategies .

Case Studies

  • Antiviral Efficacy : A study conducted on a series of N-phenylbenzamide derivatives found that specific structural modifications led to enhanced antiviral activity against multiple strains of EV71. The selectivity index (SI) for some compounds was reported to be greater than that of established antiviral agents like pirodavir, indicating a potential for development as therapeutic agents .
  • Chitin Inhibition : Another investigation into the chitin-synthesis inhibitory activity of various benzamide derivatives highlighted the effectiveness of certain structural features in enhancing biological activity. The compound's ability to inhibit chitin synthesis was quantitatively assessed using cultured insect integuments, revealing significant potential for agricultural applications .

Q & A

Basic: What are the established synthetic routes for 2,6-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzamide core via amidation between 2,6-dimethoxybenzoic acid derivatives (e.g., acid chloride) and 3-aminophenylpyrrolidinone.
  • Step 2: Introduction of the pyrrolidinone moiety using nucleophilic substitution or coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Critical Conditions: Temperature control (e.g., reflux in ethanol or dichloromethane), pH adjustment, and inert atmospheres to prevent side reactions.
  • Yield Optimization: Purification via column chromatography or recrystallization (methanol/water mixtures) improves purity (>95% by HPLC) .

Advanced: How can synthetic protocols be optimized for higher yield and scalability?

Answer:

  • Continuous Flow Reactors: Enhance reaction consistency and reduce side products by controlling residence time and temperature gradients .
  • Catalyst Screening: Test alternatives to EDC (e.g., DCC or HATU) to improve coupling efficiency .
  • Solvent Systems: Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to align with green chemistry principles .

Basic: Which analytical techniques confirm the compound’s structural integrity and purity?

Answer:

  • NMR Spectroscopy: Key signals include methoxy protons (δ 3.8–4.0 ppm), pyrrolidinone carbonyl (δ 170–175 ppm in ¹³C NMR), and aromatic protons (δ 6.5–7.5 ppm) .
  • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8.2 minutes .
  • Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 355.1) .

Advanced: How can researchers resolve structural ambiguities in complex derivatives?

Answer:

  • 2D NMR (COSY, NOESY): Resolve overlapping signals to assign diastereotopic protons or confirm regiochemistry .
  • X-ray Crystallography: Determine absolute configuration and non-planar dihedral angles (e.g., 45° between benzamide and pyrrolidinone rings), critical for SAR studies .

Basic: What in vitro assays evaluate the compound’s bioactivity?

Answer:

  • Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Receptor Binding: Radioligand displacement assays (e.g., ³H-labeled competitors for GPCR targets) .

Advanced: How to address contradictions in bioactivity data across studies?

Answer:

  • Assay Standardization: Control variables like cell line passage number, serum concentration, and DMSO solvent tolerance (<0.1%) .
  • Metabolic Stability: Test for cytochrome P450 interactions (e.g., CYP3A4 inhibition) to rule out false negatives .

Advanced: What strategies elucidate the compound’s mechanism of action?

Answer:

  • Molecular Docking: Use Schrödinger Suite or AutoDock to predict binding to Bcl-2 family proteins or kinase domains .
  • CRISPR-Cas9 Knockouts: Validate target engagement by deleting putative receptors in cell models .

Advanced: How to design SAR studies for substituent effects?

Answer:

  • Methoxy Group Modifications: Replace with ethoxy or halogen (F/Cl) to assess steric/electronic impacts on solubility and target affinity .
  • Pyrrolidinone Ring Expansion: Synthesize 6-membered lactam analogs to compare conformational flexibility .

Basic: How to interpret NMR data for key functional groups?

Answer:

  • Pyrrolidinone NH: Broad singlet at δ 8.5–9.0 ppm (DMSO-d₆) .
  • Aromatic Protons: Doublets for ortho-methoxy groups (J = 8 Hz) .

Advanced: Best practices for validating QSAR models predicting bioactivity?

Answer:

  • Dataset Diversity: Include analogs with varied substituents and physicochemical properties (logP = 2–5) .
  • Cross-Validation: Use leave-one-out or k-fold methods to ensure model robustness (R² > 0.7) .

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